molecular formula C12H20NOP B13973767 (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide

Cat. No.: B13973767
M. Wt: 225.27 g/mol
InChI Key: UTZNCDJMODHIOL-UHFFFAOYSA-N
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Description

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C12H20NOP. This compound is characterized by the presence of an amino group, an isopropyl group, a methyl group, and a dimethylphosphine oxide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-isopropyl-5-methylphenol with dimethylphosphine oxide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high purity and yield. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-methylphenyl)dimethylphosphine oxide
  • (4-Amino-3-isopropylphenyl)dimethylphosphine oxide

Uniqueness

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is unique due to the presence of both isopropyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may lack one of these groups.

Properties

Molecular Formula

C12H20NOP

Molecular Weight

225.27 g/mol

IUPAC Name

4-dimethylphosphoryl-2-methyl-6-propan-2-ylaniline

InChI

InChI=1S/C12H20NOP/c1-8(2)11-7-10(15(4,5)14)6-9(3)12(11)13/h6-8H,13H2,1-5H3

InChI Key

UTZNCDJMODHIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)P(=O)(C)C

Origin of Product

United States

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